Acide paullinique

Vue d'ensemble

Description

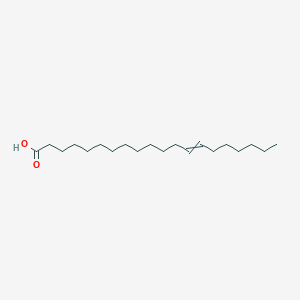

Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid predominantly found in the seeds of the Paullinia elegans plant, a member of the Sapindaceae family. It is characterized by a cis configuration of the double bond at the 13th carbon of the eicosanoic acid chain. This fatty acid is of interest due to its presence in significant amounts in the seed oil of Paullinia elegans, comprising 44.4% of the total fatty acids .

Synthesis Analysis

The synthesis of paullinic acid in nature occurs within the seeds of Paullinia elegans. The fatty acids of the seed oil, including paullinic acid, have been analyzed using gas chromatography-mass spectrometry (GC-MS) as their methyl esters and 4,4-dimethyloxazoline derivatives. The stereochemistry of the double bonds in paullinic acid has been confirmed by infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Paullinic acid's molecular structure is characterized by a long hydrocarbon chain with 20 carbon atoms and a single double bond located at the 13th carbon from the carboxyl end of the molecule. The cis configuration of this double bond is crucial for the physical properties of the fatty acid. The structure has been elucidated using spectroscopic methods such as infrared spectroscopy, 13C-NMR, and 1H-NMR .

Chemical Reactions Analysis

While specific chemical reactions of paullinic acid are not detailed in the provided papers, fatty acids, in general, can undergo various chemical reactions. These include esterification, hydrogenation, and oxidation. The presence of the double bond in paullinic acid allows for reactions typical of alkenes, such as halogenation or hydroxylation, although these reactions are not explicitly mentioned in the context of paullinic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of paullinic acid are influenced by its molecular structure. As a monounsaturated fatty acid, it is likely to have a lower melting point compared to its saturated counterparts due to the kink introduced by the cis double bond, which prevents tight packing of the molecules. The presence of the double bond also affects the acid's chemical reactivity, making it more susceptible to oxidation than saturated fatty acids. The analysis of the seed oil of Paullinia elegans, which is rich in paullinic acid, provides insights into the properties of this fatty acid .

Applications De Recherche Scientifique

Source et structure

L'acide paullinique est un acide gras oméga-7 que l'on trouve dans diverses sources végétales, notamment le guarana (Paullinia cupana), d'où il tire son nom . Il fait partie d'un certain nombre d'acides eicosénoïques .

Bioactivité et applications

L'this compound, comme d'autres acides gras rares, s'est avéré avoir une bioactivité et des applications dans divers domaines . Ceux-ci inclus:

Applications pharmaceutiques : Les acides gras rares, y compris l'this compound, ont des applications potentielles dans l'industrie pharmaceutique . Leurs structures et bioactivités uniques peuvent être exploitées pour le développement de nouveaux médicaments et thérapies .

Applications cosmétiques : Dans l'industrie cosmétique, ces acides gras peuvent être utilisés dans la formulation de produits de soins de la peau . Ils peuvent contribuer au maintien de la fonction de barrière cutanée naturelle, favoriser la réparation et la régénération des tissus blessés et permettre une modulation corrective des troubles immunitaires .

Industrie alimentaire : Dans l'industrie alimentaire, ces acides gras peuvent être utilisés comme compléments nutritionnels . Ils peuvent apporter des avantages pour la santé en raison de leurs caractéristiques structurelles et bioactivités uniques .

Produits industriels non alimentaires : Les acides gras rares, y compris l'this compound, peuvent également être utilisés dans la production de produits industriels non alimentaires

Orientations Futures

Mécanisme D'action

Target of Action

Paullinic acid is an omega-7 fatty acid found in a variety of plant sources, including guarana (Paullinia cupana) from which it gets its name . It is one of a number of eicosenoic acids

Mode of Action

It is known that fatty acids play a crucial role in various biological functions such as structural constituents of cell membranes, protective coatings such as waxes and cutin, and also as storage reserve in seeds .

Biochemical Pathways

Paullinic acid, as a long-chain fatty acid, is likely involved in various biochemical pathways related to lipid metabolism. These pathways may include the synthesis and degradation of triglycerides, phospholipids, and cholesterol esters . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Paullinic acid are not yet fully understood due to limited research. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body via the bloodstream. It is likely metabolized in the liver and excreted via the kidneys .

Result of Action

As a fatty acid, it likely plays a role in maintaining the integrity of cell membranes, providing energy storage, and participating in various biochemical reactions .

Propriétés

IUPAC Name |

(Z)-icos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17735-94-3 | |

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

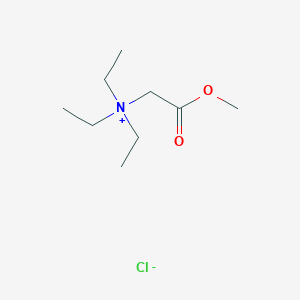

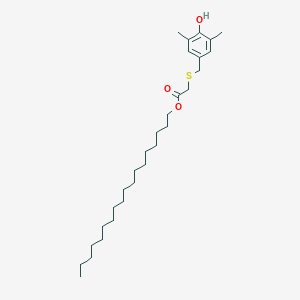

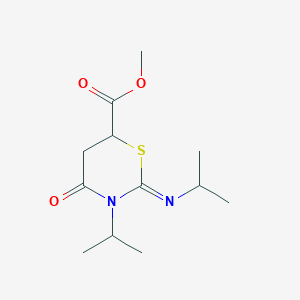

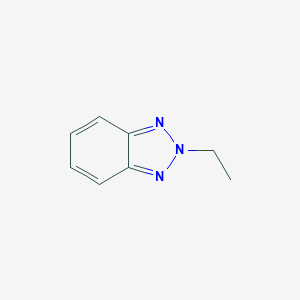

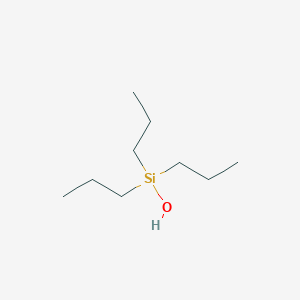

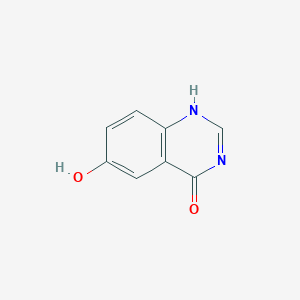

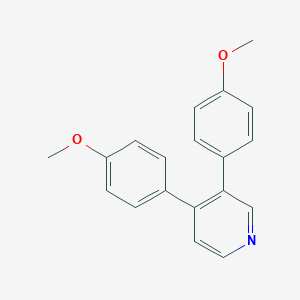

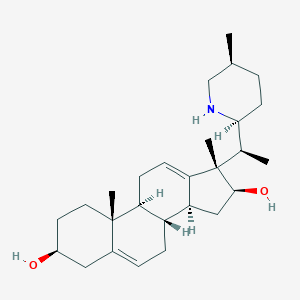

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paullinic acid and where is it found?

A1: Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of Paullinic acid and what is its molecular formula and weight?

A2: Paullinic acid is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is Paullinic acid typically analyzed and identified?

A3: Paullinic acid can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of Paullinic acid?

A5: While predominantly found in seed oils, Paullinic acid has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of Paullinic acid?

A5: While the provided abstracts primarily focus on the occurrence and extraction of Paullinic acid, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of Paullinic acid?

A7: The high content of Paullinic acid, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.